Product packaging for 1-Methylpiperidin-2-one(Cat. No.:CAS No. 931-20-4)

1-Methylpiperidin-2-one

Cat. No.: B1584548
CAS No.: 931-20-4
M. Wt: 113.16 g/mol
InChI Key: GGYVTHJIUNGKFZ-UHFFFAOYSA-N
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Description

Structural Significance within Heterocyclic Chemistry

The structure of 1-Methylpiperidin-2-one is defined by a saturated six-membered piperidine (B6355638) ring, which features a methyl group attached to the nitrogen atom and a carbonyl group at the 2-position. ontosight.ai This arrangement makes it a non-aromatic N-heterocycle. wiley-vch.de Heterocyclic compounds, which incorporate atoms of at least two different elements in their ring structure, are a cornerstone of medicinal chemistry, with nitrogen-containing rings being particularly prominent. mdpi.comopenmedicinalchemistryjournal.com

The piperidine ring itself is a highly significant scaffold in the development of pharmaceuticals and biologically active molecules. solubilityofthings.commdpi.com The presence of the lactam functional group and the N-methyl group in this compound influences its chemical properties, such as polarity and reactivity. The polar carbonyl group and the nitrogen atom allow for hydrogen bonding, contributing to its solubility in polar solvents. solubilityofthings.com These structural features make this compound a valuable intermediate in organic synthesis, providing a reactive framework for the construction of more complex molecular architectures. solubilityofthings.comcymitquimica.com

Overview of Research Trajectories for this compound and its Derivatives

Research involving this compound primarily focuses on its application as a foundational molecule for synthesizing a variety of derivatives with potential applications in medicinal and materials chemistry. solubilityofthings.com The core structure is modified to explore how different functional groups affect biological activity and to create novel compounds for specific targets. smolecule.com

One major research avenue is the asymmetric synthesis of substituted piperidinones. For instance, methods have been developed for the synthesis of chiral molecules like (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one, which is an important pharmaceutical intermediate. researchgate.net This line of research focuses on controlling stereochemistry during the synthesis, which is crucial for the biological function of the final product. researchgate.net

Another significant trajectory involves the discovery and investigation of naturally occurring and synthetic derivatives with specific biological activities. Research has shown that derivatives of this compound may exhibit a range of properties, including antidepressant and anxiolytic effects. solubilityofthings.com For example, 5-hydroxy-1-methylpiperidin-2-one (B2861107) (5-HMP), a piperidine alkaloid found in various medicinal plants, has been studied for its antihistamine, muscle relaxant, and anti-cancer properties. researchgate.nettandfonline.com Other derivatives have been investigated for their potential as antimicrobial and antifungal agents. ontosight.ai

Furthermore, derivatives are synthesized to serve as tools in chemical biology and drug discovery. The introduction of reactive groups, such as in 3-(Chloromethyl)-1-methylpiperidin-2-one, creates intermediates for producing agrochemicals or for modifying biomolecules to study structure-activity relationships. smolecule.com In the field of neuropharmacology, complex derivatives have been developed as selective inhibitors for targets like the glycine (B1666218) transporter 1 (GlyT1), which is implicated in neuropsychiatric disorders. nih.gov

The table below summarizes selected research findings on various derivatives of this compound.

Derivative NameResearch FocusKey Findings/ApplicationsCitation(s)
(3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one Asymmetric SynthesisDeveloped a method for stereoselective synthesis, an important route for pharmaceutical intermediates. researchgate.net
5-hydroxy-1-methylpiperidin-2-one (5-HMP) Biological ActivityIsolated from Tragia involucrata; shows potential antihistamine, muscle relaxant, and anti-cancer effects. researchgate.nettandfonline.com
3-Hydroxy-1-methylpiperidin-2-one Medicinal ChemistryServes as a key intermediate in the synthesis of pharmaceuticals for neurodegenerative and inflammatory conditions. smolecule.com
3-(Chloromethyl)-1-methylpiperidin-2-one Synthetic IntermediateUsed as a building block in organic synthesis and for creating derivatives to study biological interactions. smolecule.com
SSR504734 Derivative ([¹²⁵I]2-Iodo-N-[(S)-{(S)-1-methylpiperidin-2-yl}(phenyl)methyl]3-trifluoromethyl-benzamide) Neuropharmacology / ImagingDeveloped as a selective inhibitor of glycine transporter 1 (GlyT1) for potential imaging and treatment of neuropsychiatric disorders. nih.gov
General Derivatives Antimicrobial ActivityInvestigated for potential antimicrobial and antifungal properties. ontosight.ai

This ongoing research highlights the compound's significance, not as an end product itself, but as a versatile platform for the development of novel molecules with diverse and valuable properties. solubilityofthings.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO B1584548 1-Methylpiperidin-2-one CAS No. 931-20-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylpiperidin-2-one
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InChI

InChI=1S/C6H11NO/c1-7-5-3-2-4-6(7)8/h2-5H2,1H3
Source PubChem
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InChI Key

GGYVTHJIUNGKFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
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DSSTOX Substance ID

DTXSID7061308
Record name 2-Piperidinone, 1-methyl-
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Molecular Weight

113.16 g/mol
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CAS No.

931-20-4
Record name 1-Methyl-2-piperidone
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Record name N-Methyl-2-piperidone
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Chemical Reactivity and Transformative Chemistry of 1 Methylpiperidin 2 One

Fundamental Reaction Pathways of the Piperidinone Core

The core structure of 1-Methylpiperidin-2-one undergoes several fundamental reactions that allow for its elaboration into more complex molecular architectures. These pathways include nucleophilic attack at the carbonyl carbon, oxidation at positions alpha to the nitrogen, and various functional group interconversions.

Nucleophilic Substitution Processes

The amide carbonyl group in this compound is susceptible to attack by strong nucleophiles. While amides are generally less reactive than ketones or esters, reactions such as hydrolysis or reduction can be achieved under specific conditions. Basic or acidic hydrolysis leads to the cleavage of the amide bond, resulting in the ring-opened product, 5-(methylamino)pentanoic acid. This process, while straightforward, is fundamental to the degradation or synthetic modification of the piperidinone ring.

Reduction of the lactam functionality offers a pathway to cyclic amines. Powerful reducing agents like lithium aluminum hydride (LiAlH4) can reduce the amide carbonyl to a methylene (B1212753) group, yielding 1-methylpiperidine (B42303). This transformation is a key functional group interconversion, converting the polar lactam into a basic saturated heterocycle.

Oxidation Reactions

Oxidation of the this compound core can occur at the carbon atoms adjacent to the nitrogen. The use of hypervalent iodine reagents, such as iodosobenzene (B1197198) ( (PhIO)n ), in combination with activators like trimethylsilyl (B98337) azide (B81097) (TMSN3), facilitates the direct α-azidonation of N-protected piperidines. nih.gov This reaction proceeds through the formation of a reactive N-acyliminium ion intermediate, which is then trapped by the nucleophile. nih.gov While the parent compound is a lactam, further oxidation at the C6 position can generate a corresponding N-acyliminium ion, a powerful electrophile for carbon-carbon and carbon-heteroatom bond formation. nih.gov

Another approach involves the oxidation of N-methylpiperidine precursors using reagents like mercuric acetate-edetic acid (Hg(II)-EDTA). This method can lead to the formation of a mixture of isomeric lactams, including 2-piperidones and 6-piperidones, by targeting the C-H bonds alpha to the ring nitrogen.

Deprotection and Functional Group Interconversion Reactions

In the context of this compound, the "deprotection" concept primarily refers to N-demethylation, which is a challenging transformation due to the stability of the N-methyl group. Such reactions typically require harsh conditions, such as the use of strong nucleophiles or specialized reagents like the Von Braun reaction (using BrCN), which are often not selective.

More common are functional group interconversions. As mentioned, the reduction of the lactam to 1-methylpiperidine is a primary example. ub.edu Furthermore, the methylene groups on the piperidinone ring can be functionalized. For instance, after α-alkylation (see section 3.4), subsequent transformations of the newly introduced group can be performed. Ozonolysis of an exocyclic methylene group installed at the 4-position of a piperidine (B6355638) ring, followed by reductive workup, yields the corresponding 4-piperidone, demonstrating a method for interconverting functional groups on the heterocyclic scaffold. acs.org

Role in Cross-Coupling Reactions for Derivative Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi couplings, are cornerstone methods for forming carbon-carbon bonds. nobelprize.orglibretexts.orgnih.gov For a this compound scaffold to participate directly in these reactions, it must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate, at one of the ring's carbon atoms.

Once a halogenated derivative, for example, 3-bromo-1-methylpiperidin-2-one, is prepared, it can serve as an electrophilic partner in cross-coupling reactions. In a typical Suzuki-Miyaura coupling, this halo-lactam would react with an organoboron compound (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base to form a new C-C bond at the 3-position. libretexts.orgcore.ac.uk The general mechanism for these reactions involves a catalytic cycle of oxidative addition of the halo-lactam to a Pd(0) complex, followed by transmetalation with the organometallic nucleophile and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. acs.org This strategy allows for the direct attachment of aryl, vinyl, or alkyl groups to the piperidinone core, providing a powerful tool for generating diverse libraries of derivatives.

Cyclization and Annulation Reactions Involving Piperidinone Scaffolds

The piperidinone scaffold is a valuable platform for constructing more complex, fused heterocyclic systems through cyclization and annulation reactions. A prominent example is the aza-Robinson annulation, which builds a new six-membered ring onto an existing nitrogen-containing ring. nih.govacs.orgwikipedia.org This reaction sequence typically involves a Michael addition of an enolate (derived from the piperidinone) to an α,β-unsaturated ketone like methyl vinyl ketone, followed by an intramolecular aldol (B89426) condensation to close the new ring. nih.govwikipedia.org This strategy has been successfully applied to cyclic imides, which are structurally related to lactams, to produce densely functionalized fused bicyclic amides, demonstrating its potential for creating quinolizidine (B1214090) and indolizidine alkaloid cores. nih.govacs.orgresearchgate.net

The following table outlines the key steps of the aza-Robinson annulation as applied to a cyclic imide, a close analogue of this compound.

StepReaction TypeReactantsIntermediate/Product
1Aza-Michael AdditionCyclic Imide + Methyl Vinyl Ketone (MVK)Michael Adduct
2Intramolecular Aldol CondensationMichael AdductFused Bicyclic Amide

This powerful, two-step sequence demonstrates how the inherent reactivity of the piperidinone core can be harnessed to construct complex molecular architectures. nih.govacs.org

Mechanistic Studies of Alkylation Processes

Alkylation of this compound, specifically at the C3 position, is a fundamental transformation for introducing substituents. The mechanism proceeds through the formation of an enolate intermediate. A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sec-butyllithium (B1581126) (s-BuLi), is used to deprotonate the α-carbon (C3), which is the most acidic position due to the adjacent electron-withdrawing carbonyl group. researchgate.netodu.eduodu.edu This deprotonation generates a planar enolate anion, which then acts as a nucleophile, attacking an electrophile like an alkyl halide (e.g., methyl iodide) in an SN2 reaction to form a new carbon-carbon bond. researchgate.net

In systems with a chiral auxiliary on the nitrogen atom, the alkylation can proceed with high diastereoselectivity. researchgate.net For instance, research on a piperidin-2-one with a chiral (1R)-2-hydroxy-1-phenylethyl group on the nitrogen showed that the stereochemical outcome of methylation is highly dependent on the reaction conditions. researchgate.net

N-SubstituentBase (equiv.)Overall YieldDiastereomeric Ratio
(1R)-2-hydroxy-1-phenylethyls-BuLi (2.5)91%Single Isomer
(R)-1-(2-[(tert-butyldimethylsilyl)oxy]-1-phenylethyl)s-BuLi (1.5)90%1 : 2.5

Data adapted from research on asymmetric synthesis of a 3-methylpiperidin-2-one (B1294715) derivative. researchgate.net

When the hydroxyl group on the N-substituent is unprotected, it is believed to coordinate with the lithium cation of the base, leading to a rigid chelate structure. The incoming electrophile (methyl iodide) then attacks from the less sterically hindered face, resulting in the formation of a single diastereomer. researchgate.net However, when the hydroxyl group is protected (e.g., as a TBDMS ether), this chelation is not possible. The enolate can exist in multiple conformations, leading to a mixture of diastereomeric products. researchgate.net These studies underscore the critical role of the enolate geometry and steric hindrance in determining the stereochemical outcome of alkylation on the piperidinone ring.

Applications of 1 Methylpiperidin 2 One in Advanced Organic Synthesis

Key Intermediate in Pharmaceutical Compound Synthesis

The piperidine (B6355638) nucleus is a prevalent structural motif in a vast number of pharmaceutical agents due to its ability to confer favorable pharmacological properties. acs.orgnih.gov 1-Methylpiperidin-2-one, as a readily available piperidine derivative, has been instrumental in the synthesis of a variety of biologically active compounds. Its lactam functionality allows for a range of chemical transformations, making it a critical starting material or intermediate in the preparation of complex drug molecules.

Research has demonstrated its role in the asymmetric synthesis of more complex chiral piperidine structures, which are crucial for developing enantiomerically pure drugs. researchgate.net For instance, it can be elaborated into substituted piperidines that form the core of molecules targeting a range of conditions, from neurological disorders to infectious diseases. researchgate.netsolubilityofthings.com The strategic placement of the methyl group on the nitrogen atom can also influence the metabolic stability and pharmacokinetic profile of the final drug product.

Pharmaceutical ClassExample Synthetic TargetRole of this compound
Narcotic AnalgesicsFentanyl AnaloguesServes as a precursor to the core piperidine structure. researchgate.net
Neuropharmacological AgentsDonepezil AnaloguesUsed in the construction of the central piperidine ring. acs.org
Antidepressants/AnxiolyticsNovel Piperidine DerivativesActs as a foundational scaffold for further chemical elaboration. solubilityofthings.com

Precursor for Agrochemical Compound Development

The utility of this compound extends beyond pharmaceuticals into the realm of agrochemical research. cymitquimica.comsolubilityofthings.com The piperidine scaffold is also found in a variety of herbicides, insecticides, and fungicides. chemicalbook.com The development of novel agrochemicals often involves the synthesis and screening of large libraries of compounds, and this compound provides a convenient and cost-effective starting point for generating structural diversity.

By modifying the lactam ring and introducing various functional groups, chemists can fine-tune the biological activity of the resulting molecules to target specific pests or weeds while minimizing off-target effects. The compound's chemical reactivity allows for the introduction of toxophoric groups necessary for pesticidal activity, as well as modifications that can improve environmental persistence and reduce toxicity to non-target organisms.

Utility in Heterocyclic Compound Construction

Heterocyclic compounds are of paramount importance in organic chemistry and drug discovery, and this compound is a valuable tool for their construction. nih.gov The lactam functionality within the molecule provides a reactive handle for a variety of cyclization and condensation reactions.

Through strategic chemical transformations, the six-membered piperidinone ring can be expanded, contracted, or fused with other ring systems to generate a diverse array of novel heterocyclic architectures. For example, ring-opening reactions followed by intramolecular cyclization can lead to the formation of different nitrogen-containing heterocycles. These complex structures can then be evaluated for their biological activity, potentially leading to the discovery of new therapeutic agents or functional materials. Research has shown its utility in the asymmetric synthesis of N-protected 3-methylpiperidin-2-one (B1294715), an important pharmaceutical intermediate. researchgate.net

Building Block for Medicinal Chemistry Scaffold Diversification

In modern drug discovery, the concept of "scaffold hopping" is a powerful strategy for identifying novel drug candidates with improved properties. this compound serves as an excellent starting scaffold that can be chemically modified to generate libraries of related but structurally distinct molecules. thieme-connect.comresearchgate.net This diversification is crucial for optimizing lead compounds, improving their potency, selectivity, and pharmacokinetic profiles.

The piperidine core is a privileged scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. nih.govresearchgate.net By using this compound as a foundational building block, medicinal chemists can systematically explore the chemical space around this privileged structure. chemicalbook.com This approach can lead to the identification of new intellectual property and the development of next-generation therapeutics. For instance, the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has been investigated for the development of novel NLRP3 inhibitors. nih.gov

Scaffold Modification StrategyResulting Structural ClassPotential Therapeutic Application
Ring Expansion/ContractionAzepanes, PyrrolidinesVaried CNS and cardiovascular targets
Substitution at C3, C4, C5Substituted PiperidinesAnalgesics, Antipsychotics, Antihistamines nih.gov
Fusion with Aromatic RingsBenzo-fused PiperidinesOncology, Anti-inflammatory agents nih.gov

Integration into Polymer Chemistry and Functional Material Development

Beyond its applications in the life sciences, this compound and its derivatives are finding use in the field of polymer chemistry and materials science. The lactam ring can undergo ring-opening polymerization to produce polyamides with unique properties. These polymers can be designed to have specific thermal, mechanical, and chemical characteristics, making them suitable for a range of applications, from specialty engineering plastics to biomedical materials.

Furthermore, the functional groups that can be introduced onto the piperidine ring allow for the creation of functional polymers. These materials can have applications in areas such as drug delivery, catalysis, and sensor technology. The ability to tailor the properties of these polymers at the molecular level makes this compound a valuable monomer for the development of advanced materials. The 3,5-Bis(ylidene)-4-piperidone scaffold, a derivative, is considered a curcumin (B1669340) mimic with diverse biological properties. nih.gov

Pharmacological and Biological Investigations of 1 Methylpiperidin 2 One Derivatives

Neuropharmacological Profiles

The core structure of piperidine (B6355638) and its derivatives, including piperidin-2-ones, is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in drugs active within the central nervous system (CNS). nih.gov The modulation of CNS activity by these derivatives encompasses a variety of mechanisms, from influencing neurotransmitter levels to interacting with specific receptor systems.

Antidepressant and Anxiolytic Effects

Certain derivatives incorporating the piperidone ring have shown potential antidepressant and anxiolytic-like properties in preclinical studies.

A study on a fused thiopyrano-piperidone-tetrahydrocarboline derivative investigated its potential antidepressant and anxiolytic-like effects. mdpi.comresearchgate.net In the hole-board test, a model for assessing anxiety, this compound demonstrated anxiolytic-like activity. mdpi.com The effect was comparable to the reference drug, clonazepam, and evidence suggested the potential involvement of the serotonergic system. mdpi.com In the tail suspension test, an assay for antidepressant effects, the compound showed activity, although it was less potent than the reference antidepressant, fluoxetine. mdpi.com

Similarly, research into novel phenylpiperazine pyrrolidin-2-one derivatives, which share a related lactam structure, has demonstrated strong antidepressant-like activity in the forced swimming test. nih.gov One particular compound, EP-65, showed a more potent effect than the classical antidepressants imipramine (B1671792) and mianserin. nih.gov Another compound from this series, EP-42, exhibited a strong affinity for the 5-HT1A serotonin (B10506) receptor. nih.gov

Central Nervous System Modulation

Piperidine derivatives can modulate the central nervous system through various mechanisms, including the inhibition of neurotransmitter reuptake. For instance, Methylphenidate, a well-known CNS stimulant, is a benzylpiperidine derivative that acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). wikipedia.org By blocking the dopamine (B1211576) and norepinephrine (B1679862) transporters, it increases the levels of these neurotransmitters in the synaptic cleft, leading to increased CNS activity, heightened alertness, and improved attention. wikipedia.org

Another mechanism of CNS modulation is through the glutamatergic system. The compound SSR504734, a piperidine derivative, is a selective inhibitor of the glycine (B1666218) transporter type 1 (GlyT1). researchgate.net By inhibiting glycine reuptake, it enhances the activity of N-methyl-D-aspartate (NMDA) glutamate (B1630785) receptors, thereby increasing glutamatergic neurotransmission. This action has been shown to facilitate the release of dopamine in the nucleus accumbens, a key region of the brain's reward system. researchgate.net

Enzyme Inhibitory Activities of Derivatives

A significant area of investigation for 1-methylpiperidin-2-one derivatives has been their ability to inhibit key enzymes involved in neurodegenerative diseases and mood disorders, such as cholinesterases and monoamine oxidases.

Cholinesterase Inhibition Studies

Cholinesterase inhibitors are a primary therapeutic strategy for Alzheimer's disease, working by increasing levels of the neurotransmitter acetylcholine. Various piperidinone and piperidine derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

A series of α,β-unsaturated carbonyl-based piperidinone derivatives showed inhibitory activity against both AChE and BuChE. acgpubs.orgresearchgate.net In this series, compound 1d (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one) was the most potent against AChE, with activity comparable to the standard drug rivastigmine. acgpubs.org Compound 1g (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one) displayed the best anti-BuChE activity and acted as a dual inhibitor of both enzymes. acgpubs.orgresearchgate.net

Another study focused on quinoline (B57606) thiosemicarbazones featuring a piperidine moiety. mdpi.com Several of these compounds were identified as potent dual inhibitors of AChE and BChE. The most active compound, N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide, emerged as a potent dual inhibitor. mdpi.com

Furthermore, the highly potent and selective AChE inhibitor Donepezil (13e ) is a 1-benzylpiperidine (B1218667) derivative that shows an affinity for AChE that is 1250 times greater than for BuChE. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Piperidin-2-one Derivatives

Compound Target Enzyme IC₅₀ (µM) Source
1d (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one) AChE 12.55 acgpubs.org
Rivastigmine (Standard) AChE 10.87 acgpubs.org
1g (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one) BuChE 17.28 acgpubs.org
1g (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one) AChE 18.04 acgpubs.org
N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide AChE 9.68 mdpi.com
N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide BuChE 11.59 mdpi.com

| 13e (Donepezil) | AChE | 0.0057 | nih.gov |

Monoamine Oxidase Inhibition Studies

Inhibitors of monoamine oxidase (MAO), particularly the MAO-B isoform, are used in the treatment of Parkinson's disease and depression. Research has identified several piperidine derivatives with significant MAO inhibitory activity.

Activity-guided fractionation of extracts from Piper longum led to the isolation of methylpiperate, a piperidine-related compound. nih.gov Methylpiperate was found to be a significant and selective inhibitor of MAO-B. nih.gov Kinetic studies revealed it acts as a competitive inhibitor for both MAO-A and MAO-B. nih.gov

A series of synthesized pyridazinobenzylpiperidine derivatives were evaluated, with most compounds showing higher selective inhibition for MAO-B over MAO-A. mdpi.com Compound S5 was the most potent MAO-B inhibitor in the series and demonstrated reversibility. mdpi.com Similarly, N-methyl-piperazine chalcones were investigated as dual MAO-B and AChE inhibitors. nih.gov Compound 2k , a 3-trifluoromethyl-4-fluorinated derivative, showed the highest selective and reversible competitive inhibition against MAO-B. nih.gov

Some compounds have been designed as dual inhibitors of both cholinesterases and monoamine oxidase. nih.gov For example, N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine was identified as a new dual-acting agent. nih.gov

Table 2: Monoamine Oxidase (MAO) Inhibitory Activity of Selected Piperidin-2-one Derivatives

Compound Target Enzyme IC₅₀ (µM) Kᵢ (µM) Selectivity Index (SI) for MAO-B Source
Methylpiperate MAO-B 1.6 1.3 16.9 nih.gov
Methylpiperate MAO-A 27.1 23.5 - nih.gov
Compound S5 MAO-B 0.203 - 19.04 mdpi.com
Compound S5 MAO-A 3.857 - - mdpi.com
Compound 2k MAO-B 0.71 0.21 56.34 nih.gov

Anti-Inflammatory and Muscle Relaxant Properties

Neuroinflammation is increasingly recognized as a key factor in the pathology of neurodegenerative conditions like Alzheimer's disease. Consequently, derivatives of 2-piperidone (B129406) have been explored for their anti-inflammatory potential.

A series of multipotent 2-piperidone derivatives were designed and synthesized as potential agents for Alzheimer's disease treatment. nih.gov Selected compounds from this series demonstrated anti-inflammatory properties in lipopolysaccharide (LPS)-induced microglial BV-2 cells. nih.gov Specifically, compounds 6b , 7p , and 7q were effective in suppressing the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. nih.gov Furthermore, compound 7q was shown to protect neuronal cells from death caused by neurotoxicity mediated by LPS-stimulated microglia. nih.gov

In a related area of research, diarylidene-N-methyl-4-piperidones (DANMPs), which are analogues of curcumin (B1669340), have been synthesized to improve upon the anti-inflammatory properties of the natural product. chemrxiv.org These compounds were assessed for their effects on RAW264.7 macrophages. The derivatives were found to reduce the levels of inflammatory markers and nitric oxide (NO) production in inflamed cells to a similar or greater extent than curcumin, indicating their potential as anti-inflammatory agents. chemrxiv.org While there is extensive research on the anti-inflammatory properties of these derivatives, specific studies focusing on their muscle relaxant properties are less common in the reviewed literature.

Antihistaminic and Anti-Allergic Effects

Derivatives of this compound have been investigated for their potential to modulate the histamine (B1213489) system, which plays a central role in allergic reactions. The histamine H1 receptor is a key target for anti-allergic drugs.

One derivative, 5-Hydroxy-1-methylpiperidin-2-one (B2861107), has been reported to bind to the histamine H1 receptor. cymitquimica.com This interaction is believed to inhibit the release of histamine, a key mediator of allergic and inflammatory responses, which may in turn reduce pain and inflammation. cymitquimica.com

Broader studies on substituted piperidine derivatives have also led to the development of potent antihistamines. For instance, structural modifications of serotonergic agents containing a piperazine (B1678402) ring led to the discovery of compounds with significant H1-antagonist activity. nih.gov Further research identified that replacing certain moieties with a xanthinyl group in piperidinyl derivatives resulted in potent and orally active H1-antagonists with a long duration of action. nih.gov While not all of these examples contain the this compound core specifically, they highlight the general potential of the broader piperidine class in the development of antihistaminic agents.

The development of dual-action antihistamines has also been a subject of research. Some cyanoguanidine derivatives have been synthesized to act as antagonists for both histamine H1 and H2 receptors. mdpi.com This approach could offer therapeutic advantages in managing conditions like atopic dermatitis. mdpi.com

Antioxidant and Antineoplastic Potential of Derivatives

The antioxidant and antineoplastic activities of this compound derivatives have been an area of active investigation, with several studies demonstrating their potential in these fields.

Antioxidant Potential:

Piperidine-containing compounds are considered promising candidates for developing potent antioxidant agents. innovareacademics.in The basic structure of the piperidine ring allows for the introduction of various substituents, which can influence their antioxidant activity. innovareacademics.in Research on piperidine derivatives has shown a correlation between their structure, lipophilicity, and antioxidant capabilities. innovareacademics.in Studies on various N-substituted piperidines have been a focus of this research. innovareacademics.in

Antineoplastic Potential:

Several derivatives of 1-methylpiperidine (B42303) have demonstrated significant antiproliferative and anticancer properties.

5-Hydroxy-1-methylpiperidin-2-one has been reported to possess anticancer properties. cymitquimica.com It is suggested that this compound inhibits cell proliferation by interfering with protein synthesis, ultimately leading to cell death through apoptosis or necrosis. cymitquimica.com

Aminoethyl-substituted 1-methylpiperidine derivatives have been synthesized and evaluated as σ1 receptor ligands with antiproliferative effects. nih.gov These compounds have shown inhibitory activity against the human prostate cancer cell line DU145. nih.gov

2,6-disubstituted N-methylpiperidine derivatives have been designed as bioreducible anti-tumor agents. nih.gov These compounds are intended to be activated in the hypoxic environment of tumors, where they can exert their cytotoxic effects. nih.gov Both cis- and trans-N-methyl-2,6-bis(bromomethyl)piperidine have shown significant toxicity against human colon carcinoma cell lines. nih.gov

Quinazoline derivatives with a substituted piperidine ring have also been explored as antitumor agents. researchgate.net Certain derivatives bearing a small hydrophobic alkyl group on the piperidine ring exhibited potent antitumor activities. researchgate.net

The table below summarizes the findings on the antineoplastic potential of selected 1-methylpiperidine derivatives.

Derivative ClassCancer Cell LineObserved Effect
Aminoethyl-substituted 1-methylpiperidinesHuman prostate cancer (DU145)Inhibition of cell growth nih.gov
cis- and trans-N-methyl-2,6-bis(bromomethyl)piperidineHuman colon carcinoma (HT 29 and BE)Cytotoxicity nih.gov
Quinazoline derivatives with substituted piperidineVarious cancer cell linesPotent antitumor activities researchgate.net

Receptor Agonist Studies (e.g., 5-HT1F Receptor)

Derivatives containing the 1-methylpiperidine moiety have been extensively studied as agonists for the serotonin 5-HT1F receptor. This receptor has been identified as a key target for the treatment of migraine headaches, as its activation can inhibit neuronal protein extravasation without causing the significant vasoconstriction associated with other serotonin receptor subtypes.

A notable example is the compound LY334370, a selective 5-HT1F receptor agonist (SSOFRA), which has demonstrated clinical efficacy in the acute treatment of migraine. cymitquimica.com While effective, this compound also showed affinity for the 5-HT1A receptor. cymitquimica.com Subsequent research focused on developing analogs with improved selectivity.

Structure-activity relationship (SAR) studies on a series of pyrrolo[3,2-b]pyridine analogs revealed that the C-5 acetamide (B32628) derivative of a pyrrolo[3,2-b]pyridine analog of LY334370 was over 100-fold selective for the 5-HT1F receptor over the 5-HT1A, 5-HT1B, and 5-HT1D receptors. cymitquimica.com These studies also determined that alkylamides, in particular, exhibited high selectivity for the 5-HT1F receptor. cymitquimica.com

The development of "ditans," a novel class of 5-HT1F receptor agonists, represents a significant advancement in migraine therapy. google.com These compounds, which feature a pyridinoyl-piperidine scaffold instead of the traditional indole (B1671886) structure of triptans, offer a promising alternative with a reduced risk of cardiovascular side effects. google.com

The table below presents key 1-methylpiperidine derivatives that have been studied as 5-HT1F receptor agonists.

CompoundReceptor Affinity/SelectivityTherapeutic Application
LY334370Selective 5-HT1F receptor agonist with some 5-HT1A affinity. cymitquimica.comAcute treatment of migraine. cymitquimica.com
C-5 acetamide derivative of a pyrrolo[3,2-b]pyridine analog>100-fold selective for 5-HT1F over 5-HT1A, 5-HT1B, and 5-HT1D receptors. cymitquimica.comPotential for antimigraine activity. cymitquimica.com
2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamideSelective 5-HT1F receptor agonist.Treatment and prevention of migraine.

Advanced Spectroscopic and Structural Elucidation of 1 Methylpiperidin 2 One and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-Methylpiperidin-2-one, providing precise information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum displays distinct signals for the N-methyl group and the four methylene (B1212753) groups of the piperidine (B6355638) ring. The N-methyl protons appear as a sharp singlet, while the ring protons exhibit complex multiplicity due to spin-spin coupling. The protons on C6, being adjacent to the electron-withdrawing nitrogen atom, are the most deshielded of the ring protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data, showing six unique carbon signals. The most downfield signal corresponds to the carbonyl carbon (C2) of the amide group, a result of its direct bonding to two electronegative atoms (oxygen and nitrogen). The N-methyl carbon and the four distinct methylene carbons of the ring appear in the upfield region of the spectrum.

Detailed chemical shift assignments for this compound are presented below.

NMR Spectral Data for this compound in CDCl₃

NucleusAssignmentChemical Shift (δ) in ppmMultiplicity (¹H NMR)
¹H NMRH6 (-CH₂-N)~3.25Triplet
N-CH₃~2.90Singlet
H3 (-CH₂-C=O)~2.40Triplet
H4, H5 (-CH₂-CH₂-)~1.85Multiplet
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
¹³C NMRC2 (C=O)~170.5-
C6 (-CH₂-N)~49.5-
N-CH₃~34.0-
C3 (-CH₂-C=O)~31.0-
C5~23.0-
C4~21.5-

High-Resolution Mass Spectrometry (HRMS) Applications

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise elemental composition of this compound and to study its fragmentation behavior under ionization.

The exact mass of this compound (C₆H₁₁NO) has been calculated to be 113.084064 Da. HRMS analysis provides an experimental mass measurement consistent with this value, confirming the molecular formula.

Under electron ionization (EI), the molecule readily forms a molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 113. The fragmentation pattern is characteristic of cyclic amides and amines, often involving alpha-cleavage relative to the nitrogen atom. The base peak in the mass spectrum is commonly observed at m/z 44, which can be attributed to a fragment formed by cleavage of the ring. Other significant fragments can be observed at m/z 85, corresponding to the loss of a carbonyl group ([M-CO]⁺•), and at m/z 56.

X-ray Crystallography for Absolute Configuration and Conformational Analysis

While this compound is a liquid at standard conditions, X-ray crystallographic studies of its analogs, particularly other piperidin-2-one derivatives, provide critical insights into the preferred conformation of the six-membered ring.

Unlike simple piperidine or piperidin-4-one structures which typically adopt a stable chair conformation, the piperidin-2-one core is conformationally distinct. The presence of the sp²-hybridized carbonyl carbon (C2) adjacent to the nitrogen atom introduces torsional strain that destabilizes the ideal chair form. Consequently, piperidin-2-one analogs predominantly adopt a distorted, non-chair conformation. Structural data from related compounds show that the ring is often found in a half-chair or a twist-boat conformation. This distortion is a direct result of accommodating the planarity of the amide bond and the adjacent sp² center within the cyclic structure. Studies of δ-valerolactam (the parent compound lacking the N-methyl group) have also indicated that half-chair and twist forms are stabilized conformers.

Infrared (IR) and Other Vibrational Spectroscopies

Infrared (IR) spectroscopy probes the vibrational modes of the bonds within a molecule, making it an excellent tool for identifying functional groups. The IR spectrum of this compound is dominated by a very strong and sharp absorption band characteristic of the tertiary amide carbonyl group (C=O). This peak is a key diagnostic feature. Other notable absorptions include the C-H stretching vibrations of the methyl and methylene groups and a C-N stretching band.

Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeIntensity
2855-2960C-H Stretch (Aliphatic)Medium-Strong
~1675C=O Stretch (Tertiary Amide)Strong
~1290C-N StretchMedium

Computational and Theoretical Studies of 1 Methylpiperidin 2 One Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a framework to predict molecular properties from first principles. These methods are used to determine optimized molecular geometries, vibrational frequencies, and electronic properties, which are crucial for interpreting experimental data and predicting chemical behavior.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. DFT calculations have been instrumental in studying the structural and spectroscopic properties of piperidone derivatives, such as the isomer 1-methyl-4-piperidone. nih.gov

In a typical DFT study, the molecular structure is first optimized to find its lowest energy conformation. For 1-methyl-4-piperidone, such calculations have been performed using the B3LYP functional with a 6-311G** basis set. nih.gov This process provides detailed information on bond lengths, bond angles, and dihedral angles. Following optimization, vibrational frequencies can be calculated and compared with experimental data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. nih.govresearchgate.net This comparison allows for a precise assignment of the observed vibrational modes to specific molecular motions, such as C-H stretching, C=O stretching, and ring deformations. nih.gov The excellent agreement often found between simulated and experimental spectra validates the accuracy of the computational model. nih.govresearchgate.net

These studies on related isomers demonstrate that DFT is a reliable tool for elucidating the fundamental structural and vibrational characteristics of the 1-Methylpiperidin-2-one scaffold.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

In studies of complex piperidine (B6355638) derivatives, the calculated energies of the HOMO and LUMO have been used to assess stability and reactivity. researchgate.netnih.gov For this compound, the HOMO would be expected to have significant electron density on the oxygen and nitrogen atoms, making these the likely sites for electrophilic attack. Conversely, the LUMO would be centered on the carbonyl group, which is the primary site for nucleophilic attack. The analysis of these frontier orbitals helps predict how the molecule will interact with other reagents and biological targets. pku.edu.cn

ParameterSignificance in Molecular Reactivity
HOMO Energy Correlates with the ability to donate electrons (nucleophilicity). Higher energy indicates greater reactivity as a nucleophile.
LUMO Energy Correlates with the ability to accept electrons (electrophilicity). Lower energy indicates greater reactivity as an electrophile.
HOMO-LUMO Gap Indicates chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap suggests high reactivity.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and identify potential drug candidates. alliedacademies.org For various piperidine derivatives, docking studies have been performed to investigate their binding modes with specific enzymes or receptors. nih.govnih.gov These simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex and are crucial for biological activity. researchgate.net

Molecular dynamics (MD) simulations provide a time-dependent view of the molecular system, allowing researchers to observe the flexibility of the ligand and protein and the stability of their interactions over time. researchgate.net Following a docking study, an MD simulation can be run to validate the stability of the predicted binding pose. nih.gov Studies on piperidine derivatives have used MD simulations to confirm that the ligand remains stably bound within the active site of the target protein, providing stronger evidence for its potential biological function. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. longdom.orglkouniv.ac.in The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series lead to changes in their biological activities. lkouniv.ac.in

In a QSAR study, molecular descriptors (numerical representations of molecular properties) are calculated for a set of compounds with known activities. These descriptors can be categorized as:

1D: Molecular weight, atom counts

2D: Topological indices, connectivity indices

3D: Steric parameters, surface areas, volumes

Statistical methods, such as multiple linear regression (MLR), are then used to build a mathematical equation that correlates these descriptors with the observed activity. nih.gov QSAR studies on various piperidine derivatives have successfully generated models that can predict their activity against different biological targets. nih.govresearchgate.net For instance, a QSAR analysis of furan-pyrazole piperidine derivatives identified that 3D autocorrelation descriptors were key in predicting their inhibitory activity against specific cancer cell lines. nih.gov Such models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogs. lkouniv.ac.in

QSAR Model ComponentDescriptionExample from Piperidine Derivative Studies
Dataset A collection of molecules with experimentally measured biological activities.Furan-pyrazole piperidine derivatives with inhibitory activity against OVCAR-8 and HCT116 cancer cell lines. nih.gov
Molecular Descriptors Numerical values that encode structural or physicochemical features of the molecules.3D and 2D autocorrelation descriptors, partial negative surface area, heat of formation.
Statistical Method An algorithm used to create a mathematical relationship between descriptors and activity.Multiple Linear Regression (MLR) combined with Genetic Algorithm (GA) for variable selection. nih.gov
Validation A process to assess the robustness and predictive power of the model.Internal validation (cross-validation, e.g., Q²LOO) and external validation using a test set of compounds. nih.gov

Intermolecular Interaction Analysis

The analysis of intermolecular interactions is crucial for understanding how a molecule like this compound interacts with its environment, including solvents and biological receptors. These non-covalent interactions, though weaker than covalent bonds, collectively determine properties like solubility and binding affinity. cambridgemedchemconsulting.com

Hydrogen bonding is a particularly strong type of dipole-dipole interaction that plays a critical role in chemistry and biology. cambridgemedchemconsulting.com A molecule of this compound cannot act as a hydrogen bond donor because the nitrogen atom is methylated, meaning it lacks a hydrogen atom to donate. However, the carbonyl oxygen atom possesses lone pairs of electrons and is a strong hydrogen bond acceptor.

This ability to accept hydrogen bonds is critical to its solubility in protic solvents like water and alcohols. Computational studies can model these interactions explicitly. For instance, theoretical analyses of related molecules like 1-methylindole (B147185) with alcohols have been used to study the geometry and strength of hydrogen bonds formed with a hydrogen bond donor. researchgate.net Similar computational approaches could be used to analyze the interactions between the carbonyl oxygen of this compound and hydrogen bond donors in its environment, providing insight into its solvation properties and its ability to bind to the active sites of biological targets that feature hydrogen bond donating residues like tyrosine or serine.

Despite a comprehensive search for scholarly articles and research data, specific computational and theoretical studies focusing solely on the Hirshfeld surface analysis and the elucidation of reaction mechanisms for the chemical compound this compound could not be located.

Therefore, the generation of the requested article with scientifically accurate and detailed content for the specified sections is not possible at this time due to the lack of specific research on the computational and theoretical studies of this compound systems as outlined.

Emerging Research Perspectives and Future Directions

Development of Novel Chiral Synthetic Methodologies

The synthesis of enantiomerically pure chiral compounds is a significant focus in modern organic chemistry, particularly for pharmaceutical applications where a specific stereoisomer is often responsible for the desired therapeutic effect. In the context of 1-Methylpiperidin-2-one, research is moving towards establishing efficient asymmetric syntheses to produce chiral derivatives.

One notable approach involves the asymmetric synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one, a derivative of the target compound, starting from D-phenylglycinol and δ-valerolactone. researchgate.net This method highlights the influence of protecting groups on the diastereoselectivity of the alkylation step. When the hydroxyl group of the chiral auxiliary is unprotected, alkylation with s-BuLi proceeds with high diastereoselectivity, yielding a single isomer. researchgate.net In contrast, protecting the hydroxyl group leads to a mixture of diastereomers. researchgate.net

Another strategy for accessing chiral piperidones involves the use of chiral auxiliaries. For instance, S-α-phenylethylamine has been employed to synthesize diastereomeric 2-substituted-4-piperidones. acs.org This approach, based on a double aza-Michael reaction, provides a concise and atom-efficient method to obtain chiral piperidone building blocks from divinyl ketones. acs.org

Furthermore, asymmetric dihydroxylation (AD) has been successfully used to prepare enantiomerically enriched 6-(hydroxymethyl)piperidin-2-one. thieme-connect.com This method introduces chirality using a chiral ligand, such as (DHQ)2AQN or (DHQD)2AQN, to achieve high enantiomeric excess. thieme-connect.com While not directly applied to this compound, this methodology demonstrates a powerful tool for creating chiral piperidinone scaffolds.

Table 1: Chiral Synthetic Methodologies for Piperidinone Derivatives

MethodologyKey FeaturesStarting MaterialsChiral SourceReference
Asymmetric AlkylationDiastereoselectivity dependent on protecting group strategy.D-phenylglycinol, δ-valerolactoneD-phenylglycinol researchgate.net
Chiral AuxiliaryDouble aza-Michael reaction for atom economy.Divinyl ketones, S-α-phenylethylamineS-α-phenylethylamine acs.org
Asymmetric DihydroxylationIntroduction of chirality via a catalytic process.Alkenyl estersChiral ligands (e.g., (DHQ)2AQN) thieme-connect.com

Exploration of New Bioactive Scaffolds Derived from this compound

The piperidine (B6355638) ring is a prevalent scaffold in a vast number of pharmaceuticals, and derivatives of this compound are being explored for a range of biological activities. nih.gov The unique structure of piperidine allows for its combination with various molecular fragments, making it a valuable starting point for the creation of new drugs. clinmedkaz.org

Research has shown that piperidin-4-one derivatives, structurally related to this compound, exhibit a wide array of biological effects, including antimicrobial, antiviral, and central nervous system depressant activities. biomedpharmajournal.org For example, a series of monoketone curcuminoids derived from N-methyl-4-piperidone has been synthesized and evaluated for antibacterial activity against cariogenic bacteria. chemrxiv.org Certain derivatives displayed moderate activity against various Streptococcus species, suggesting that the N-methyl-4-piperidone ring can enhance antibacterial properties compared to simpler acetone-derived counterparts. chemrxiv.org

Furthermore, computational studies using tools like PASS (Prediction of Activity Spectra for Substances) have indicated that new piperidine derivatives have the potential to interact with various enzymes, receptors, and ion channels. clinmedkaz.org This suggests their applicability in treating a wide range of conditions, including cancer and central nervous system diseases. clinmedkaz.org The exploration of such derivatives as potential local anesthetics, antiarrhythmic, and antimicrobial agents is a promising area of research. clinmedkaz.org

Table 2: Bioactive Scaffolds Derived from Related Piperidinone Structures

Derivative ClassPotential Biological ActivityKey FindingsReference
Monoketone CurcuminoidsAntibacterialModerate activity against various Streptococcus species. chemrxiv.org
2,6-diaryl-3-methyl-4-piperidonesAntimicrobialThiosemicarbazone derivatives showed significant antimicrobial and antifungal activity. biomedpharmajournal.org
General Piperidine DerivativesVariousPredicted to interact with multiple biological targets, suggesting broad therapeutic potential. clinmedkaz.org

Catalysis and Reaction Optimization for Piperidinone Production

The efficient synthesis of this compound and its derivatives is crucial for their application in research and industry. Catalysis and reaction optimization play a key role in developing sustainable and cost-effective production methods.

A variety of catalysts have been investigated for the synthesis of substituted piperidines. For instance, zirconium tetrachloride has been shown to be an effective catalyst for the one-pot multicomponent synthesis of polysubstituted tetrahydropyridines, which can be converted to piperidin-4-one-3-carboxylates. researchgate.net Other metals, such as gold and palladium, have also been utilized in catalytic reactions to form the piperidine ring. nih.govajchem-a.com Gold(I) complexes can catalyze the oxidative amination of non-activated alkenes, while palladium catalysts with specific ligands can achieve enantioselective versions of this reaction. nih.gov Copper-catalyzed reactions have also been developed for the synthesis of N-unprotected piperazines, morpholines, and thiomorpholines from aldehydes and SnAP reagents, showcasing the versatility of metal catalysis in synthesizing N-heterocycles. ethz.ch

Reaction optimization is another critical aspect of piperidinone production. Green chemistry approaches are being developed to create more environmentally friendly synthetic routes. An efficient green chemistry method for the synthesis of N-substituted piperidones has been reported, which offers significant advantages over classical methods like the Dieckman approach. researchgate.net This highlights a shift towards more sustainable manufacturing processes in the chemical industry.

Table 3: Catalytic Systems for Piperidine and Piperidinone Synthesis

CatalystReaction TypeSubstratesKey AdvantagesReference
Zirconium tetrachlorideMulticomponent synthesisAnilines, aromatic aldehydes, β-keto estersOne-pot reaction, good yields. researchgate.net
Gold(I) complexOxidative aminationNon-activated alkenesFormation of N-heterocycle with simultaneous O-substituent introduction. nih.gov
Palladium with pyridine-oxazoline ligandEnantioselective aminationAlkenesHigh enantioselectivity. nih.gov
Copper(II) triflateCyclizationAldehydes, SnAP reagentsCatalytic process, good substrate scope. ethz.ch

Advanced Material Science Integration Opportunities

While the primary focus of research on this compound has been in the realm of organic synthesis and medicinal chemistry, there are emerging opportunities for its integration into advanced material science. One of the notable applications in this area is its use as a specialized solvent.

Specifically, this compound can be employed as a solvent in the synthesis of high-performance engineering plastics, such as polyaromatic sulfide. ureiko-chem.com The properties of the solvent can significantly influence the polymerization process and the final characteristics of the polymer, including its molecular weight, solubility, and thermal stability. The use of this compound in this context suggests its potential role in the manufacturing of advanced materials with specific, desirable properties. Further research into its application as a reaction medium or an additive in polymer chemistry could unveil new avenues for creating novel materials.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-Methylpiperidin-2-one, and how can purity be assessed?

  • Methodological Answer :

  • Synthesis : Common methods include N-methylation of 2-piperidone using methylating agents (e.g., methyl iodide) under basic conditions (e.g., K2CO3). Alternative routes involve cyclization of precursors like δ-valerolactam derivatives. Reaction conditions (e.g., solvent, temperature) must be optimized to minimize byproducts like quaternary ammonium salts .
  • Purity Assessment : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection. Confirm purity (>95%) via retention time comparisons against standards. Validate with nuclear magnetic resonance (NMR) spectroscopy (e.g., absence of methylene or unreacted precursor peaks in <sup>1</sup>H NMR) .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :

  • <sup>1</sup>H NMR : Key signals include the N-methyl group (δ ~2.8–3.1 ppm, singlet) and carbonyl-adjacent protons (δ ~2.3–2.6 ppm, multiplet). Compare with reference spectra in databases like PubChem .
  • Infrared (IR) : Confirm the lactam carbonyl stretch at ~1650–1680 cm<sup>-1</sup>. Absence of broad O–H or N–H stretches confirms successful methylation .

Q. What are the primary applications of this compound in academic research?

  • Methodological Answer :

  • Solvent : Used in peptide synthesis and polymer chemistry due to its high polarity and low volatility.
  • Intermediate : Key precursor for synthesizing piperidine-based pharmaceuticals (e.g., antipsychotics) via functionalization at the lactam carbonyl or N-methyl group .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the carbonyl carbon (LUMO) is susceptible to nucleophilic attack.
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states). Use software like Gaussian or ORCA .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare datasets from literature (e.g., IC50 values in cytotoxicity assays) using tools like RevMan. Address variability via sensitivity analysis (e.g., cell line specificity, assay protocols) .
  • Experimental Replication : Reproduce key studies under controlled conditions (e.g., standardized purity thresholds, solvent systems). Validate with orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) .

Q. How does ring puckering affect the stereoelectronic properties of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Determine puckering parameters (amplitude qq, phase angle ϕ\phi) using Cremer-Pople coordinates. Compare with DFT-optimized geometries .
  • Conformational Analysis : Use NMR coupling constants (JH-HJ_{\text{H-H}}) to assess chair vs. boat conformations. Correlate with reactivity (e.g., steric hindrance in alkylation reactions) .

Q. What experimental designs minimize side reactions during functionalization of this compound?

  • Methodological Answer :

  • Protecting Groups : Temporarily block the lactam carbonyl with tert-butyldimethylsilyl (TBDMS) groups to direct reactivity to the N-methyl position.
  • Catalysis : Employ transition-metal catalysts (e.g., Pd/C) for selective cross-coupling reactions. Monitor reaction progress via TLC or inline IR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.